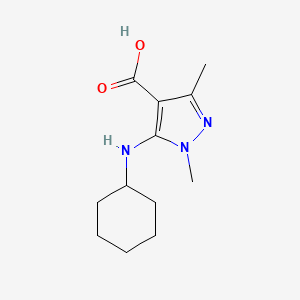![molecular formula C16H17Cl3N4 B13483609 2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that belongs to the class of benzodiazoles. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is characterized by the presence of a benzodiazole ring system, a pyridine moiety, and an ethynyl linkage, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Pyridine Moiety: The pyridine moiety is then attached to the ethynyl group through a nucleophilic substitution reaction.
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Trihydrochloride Salt: Finally, the compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl linkage and the pyridine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzodiazole ring and the ethanamine side chain. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzodiazole ring and the pyridine moiety. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles (amines, thiols)
Major Products Formed
Oxidation Products: Oxidized derivatives of the ethynyl linkage and pyridine moiety
Reduction Products: Reduced derivatives of the benzodiazole ring and ethanamine side chain
Substitution Products: Substituted derivatives at the benzodiazole ring and pyridine moiety
Aplicaciones Científicas De Investigación
2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action, bioavailability, and pharmacokinetics.
Biochemistry: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes, receptors, and proteins involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors.
Pathways Involved: The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic pathways. This can lead to changes in cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- **2-{4-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- **2-{4-[2-(pyridin-4-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
Uniqueness
2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is unique due to the specific positioning of the pyridine moiety and the presence of the trihydrochloride salt form. This unique structure contributes to its distinct chemical properties, biological activity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H17Cl3N4 |
|---|---|
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
2-[4-(2-pyridin-3-ylethynyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C16H14N4.3ClH/c17-9-8-15-19-14-5-1-4-13(16(14)20-15)7-6-12-3-2-10-18-11-12;;;/h1-5,10-11H,8-9,17H2,(H,19,20);3*1H |
Clave InChI |
JYDWKPQVCYDABQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)CCN)C#CC3=CN=CC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


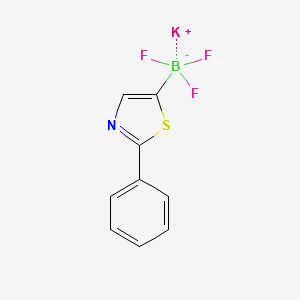

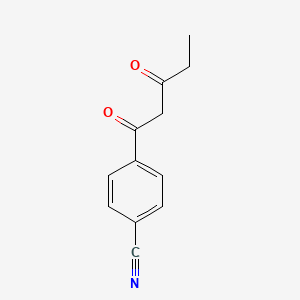

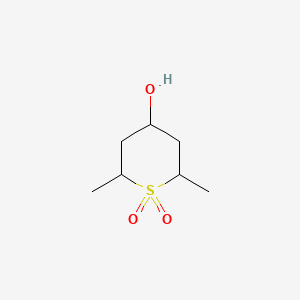


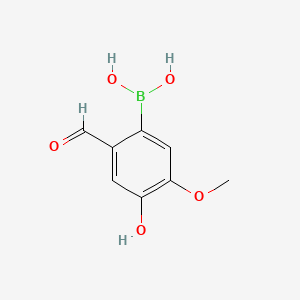
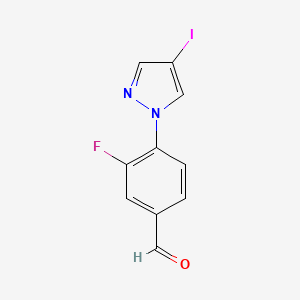

![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
